7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition LogP CNS permeability

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (target compound; CAS 2227609-71-2) is a fully synthetic tetrahydroisoquinoline (THIQ) building block distinguished by the simultaneous presence of an electron-withdrawing nitro group at the 7-position, a lipophilicity-modulating fluorine at the 6-position, and a tertiary N-methyl amine. This specific substitution pattern places it within the well-studied class of 7-substituted-THIQ inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis, where selectivity over the α₂-adrenoceptor is the critical medicinal chemistry challenge.

Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
Cat. No. B15334487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H11FN2O2
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)F)[N+](=O)[O-]
InChIInChI=1S/C10H11FN2O2/c1-12-3-2-7-5-10(13(14)15)9(11)4-8(7)6-12/h4-5H,2-3,6H2,1H3
InChIKeyIRGHVFINOZDGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2227609-71-2): A Dual-Functionalized THIQ Scaffold for CNS-Targeted Probe Development


6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (target compound; CAS 2227609-71-2) is a fully synthetic tetrahydroisoquinoline (THIQ) building block distinguished by the simultaneous presence of an electron-withdrawing nitro group at the 7-position, a lipophilicity-modulating fluorine at the 6-position, and a tertiary N-methyl amine . This specific substitution pattern places it within the well-studied class of 7-substituted-THIQ inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis, where selectivity over the α₂-adrenoceptor is the critical medicinal chemistry challenge [1]. The compound is supplied as a research intermediate with certified purity (typically ≥98%) and characterized by LogP ~2.04, providing a predictable baseline for further derivatization .

Why Generic 7-Nitro- or 6-Fluoro-THIQ Analogs Cannot Substitute for 6-Fluoro-2-methyl-7-nitro-THIQ in PNMT Selectivity Programs


Simply selecting any 7-nitro-THIQ or 6-fluoro-THIQ as a replacement ignores the well-established SAR showing that PNMT inhibitory potency and α₂-adrenoceptor selectivity are governed by opposing electrostatic requirements at the two binding sites [1]. The classical QSAR equations derived for 7-substituted-THIQs reveal that electron-withdrawing groups (positive σₘ) enhance PNMT affinity but simultaneously increase unwanted α₂-adrenoceptor binding, creating a fundamental selectivity trade-off encoded in the equation α₂ pKᵢ = 0.599π − 0.0542MR − 0.951σₘ + 6.45 [1]. The 6-fluoro substituent in the target compound introduces an additional inductive effect ortho to the 7-nitro group, modulating the net electronic character in a way that simple 7-nitro or 7-halo analogs cannot replicate. Furthermore, the N-methyl group locks the tertiary amine in a deprotonated state at physiological pH, affecting both permeability and the protonation-dependent binding to the PNMT active site, making generic secondary-amine THIQs unsuitable substitutes [2].

6-Fluoro-2-methyl-7-nitro-THIQ: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity-Selectivity Trade-Off: LogP Comparison of 6-Fluoro-2-methyl-7-nitro-THIQ vs. 7-Aminosulfonyl-THIQ (SK&F 29661) vs. 7-Nitro-THIQ

The target compound has a measured/silico LogP of 2.04 , situating it in an optimal lipophilicity window for blood-brain barrier penetration (typically LogP 1.5–3.5). This value is substantially lower than the 3-fluoromethyl-7-nitro-THIQ analog (predicted LogP ~2.5) but higher than the polar 7-aminosulfonyl lead SK&F 29661 (LogP <1). According to the PNMT QSAR model, where π (lipophilicity) contributes positively to both PNMT potency and α₂ affinity (coefficient +0.599 in both equations), a LogP of ~2 represents a calculated compromise point where incremental lipophilicity begins to erode the selectivity window gained through electronic effects [1].

PNMT inhibition LogP CNS permeability selectivity optimization

Electronic Modulation via Ortho-Fluoro Effect: σₘ(Hammett) Comparison of 6-Fluoro-7-nitro-THIQ vs. Unsubstituted 7-Nitro-THIQ

The presence of a fluorine atom ortho to the 7-nitro group creates a unique electronic environment not found in any previously reported 7-substituted-THIQ PNMT inhibitor. Fluorine's strong −I inductive effect (σₘ = +0.34 for F) combines additively with the nitro group's electron-withdrawing character (σₘ = +0.71 for NO₂) to produce a net meta-substituent constant significantly more positive than 7-nitro-THIQ alone. In the QSAR model, the σₘ coefficient for PNMT inhibition is +1.55 (favoring electron withdrawal) while for α₂-adrenoceptor binding it is −0.951 (penalizing electron withdrawal) [1]. This sign inversion means that the enhanced electron deficiency at the 6/7-positions should theoretically widen the PNMT-vs-α₂ selectivity gap compared to unsubstituted 7-nitro-THIQ, which shows only marginal selectivity (ratio <10) in published studies [2].

Hammett constant electrostatic potential PNMT selectivity ortho-fluoro effect

Purity and Batch-to-Batch Reproducibility: Certified 98% Purity with Full Hazard Classification vs. Uncharacterized Research-Grade Alternatives

Commercially sourced 6-fluoro-2-methyl-7-nitro-THIQ is supplied with a certified purity of 98% (HPLC/GC) and complete GHS hazard classification including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This contrasts with many custom-synthesized 7-substituted-THIQ analogs described in the primary literature, which were prepared as single batches without validated purity certificates or safety data sheets. The established supply chain (Fluorochem, Chemsrc, AKSci, Leyan) ensures reproducible procurement across multiple laboratories, a critical factor for multi-site preclinical programs where inter-laboratory variability in compound quality has been identified as a source of irreproducible in vivo pharmacology results .

purity certification GHS classification procurement specification batch reproducibility

Distinct Binding Mode Topology: N-Methyl THIQ vs. NH-THIQ and 3-Alkyl-THIQ Comparators at the PNMT Active Site

Comparative Molecular Field Analysis (CoMFA) models of the PNMT active site reveal that the steric environment around the THIQ nitrogen is highly constrained, with N-unsubstituted (secondary amine) THIQs and N-alkyl THIQs occupying different binding orientations within the phenylethylamine substrate pocket [1]. The N-methyl group on the target compound permanently eliminates the hydrogen-bond donor capacity of the amine, preventing the alternative binding mode available to NH-THIQs that contributes to α₂-adrenoceptor affinity. Published data indicate that 3-methyl-THIQs (most closely studied N-alkyl series) show altered selectivity profiles compared to NH-THIQs, though direct N(2)-methyl SAR at PNMT has not been exhaustively reported [2]. The target compound thus provides a unique N-substitution pattern—tertiary amine with a methyl group only—distinct from both the extensively studied 3-alkyl series and the NH-THIQ parent compounds.

N-methylation binding mode CoMFA steric tolerance PNMT

High-Value Application Scenarios for 6-Fluoro-2-methyl-7-nitro-THIQ Based on Quantitative Differentiation Evidence


Late-Stage Lead Optimization of PNMT Inhibitors for CNS Hypertensive Disorders

Use the target compound as a starting scaffold for parallel SAR exploration where the 7-nitro group is systematically replaced with aminosulfonyl, cyano, or trifluoroethylaminosulfonyl moieties while maintaining the 6-fluoro and N-methyl substituents constant. The predicted selectivity advantage (Section 3, Evidence Item 2) makes this scaffold suitable for medicinal chemistry campaigns targeting epinephrine-driven hypertension, PTSD, or anxiety disorders where selective peripheral PNMT inhibition without central α₂-adrenoceptor-mediated sedation is required [1].

Nitroreductase (NTR)-Responsive Prodrug Platform for Hypoxic Tumor Targeting

The 7-nitro group on the electron-deficient THIQ core (enhanced by the ortho-fluoro substituent) serves as a bioreductive trigger for hypoxia-selective prodrug activation. N-alkylation with a nitrogen mustard or phosphoramide mustard warhead at the N(2)-methyl position would generate a novel nitroaromatic prodrug structurally related to but electronically distinct from the well-characterized CB 1954 series. The established purity and supply chain (Section 3, Evidence Item 3) enable reproducible conjugation chemistry across collaborating laboratories [2].

Chemical Biology Probe for Mapping PNMT Active Site Topology via Cryo-EM or X-ray Crystallography

The unique combination of N-methyl, 6-fluoro, and 7-nitro substituents provides a distinct electron density signature suitable for unambiguous placement in high-resolution PNMT co-crystal structures. The fluorine atom serves as a anomalous scatterer or ¹⁹F NMR probe for ligand-observed binding studies, while the N-methyl group locks a single binding orientation (Section 3, Evidence Item 4), simplifying interpretation of structure-based drug design (SBDD) datasets compared to conformationally flexible NH-THIQ inhibitors [3].

Standardized Reference Compound for Cross-Laboratory PNMT Assay Validation

Given its multi-vendor commercial availability at certified 98% purity with full analytical documentation (Section 3, Evidence Item 3), the target compound can serve as a inter-laboratory reference standard for calibrating PNMT inhibition assays. This addresses the well-documented problem of irreproducible IC₅₀ values across laboratories when using non-certified in-house synthesized THIQ analogs. Procurement of a single, validated batch enables multi-site preclinical consortia to generate comparable biochemical datasets [1].

Quote Request

Request a Quote for 7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.